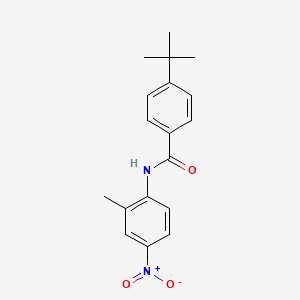

4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide

Description

4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzoyl ring and a 2-methyl-4-nitrophenyl substituent on the amide nitrogen. Benzamides are a versatile class of compounds with applications in medicinal chemistry, including histone deacetylase (HDAC) inhibition , antifungal activity , and intermediate roles in organic synthesis .

Properties

IUPAC Name |

4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-12-11-15(20(22)23)9-10-16(12)19-17(21)13-5-7-14(8-6-13)18(2,3)4/h5-11H,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGMKWOPSOYNOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 2-methyl-4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Overview : The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance therapeutic efficacy.

Applications :

- Anticancer Activity : Preliminary studies indicate that 4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7). The mechanism involves apoptosis induction and cell cycle arrest at the S phase.

- Antimicrobial Properties : The compound has shown effectiveness against specific bacterial strains, indicating potential as an antimicrobial agent.

Materials Science

Overview : In materials science, this compound can be incorporated into polymers to enhance their properties.

Applications :

- Thermal Stability : The inclusion of this compound in polymer matrices can improve thermal stability, making materials suitable for high-temperature applications.

- Mechanical Strength : The compound contributes to the mechanical properties of materials, which is essential for applications in various industrial sectors.

Biological Studies

Overview : This compound is utilized as a probe to study enzyme interactions and other biochemical processes.

Applications :

- Enzyme Interaction Studies : Research indicates that this compound can modulate the activity of specific enzymes, providing insights into metabolic pathways and potential therapeutic targets.

- Biochemical Pathway Analysis : The compound's ability to interact with biological macromolecules such as proteins and nucleic acids makes it valuable for studying complex biochemical pathways.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that this compound inhibited the proliferation of MCF-7 breast cancer cells. The study utilized various concentrations of the compound and assessed its effects on cell viability and apoptosis markers. Results indicated a dose-dependent response, highlighting its potential as an anticancer agent.

Case Study 2: Material Enhancement

In a recent experiment, researchers incorporated this compound into a polymer matrix. The modified polymer exhibited significantly improved thermal stability compared to the unmodified version. Mechanical testing showed enhanced tensile strength, making it suitable for applications in aerospace and automotive industries.

Data Table

| Application Area | Specific Uses | Observations |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induces apoptosis in MCF-7 cells |

| Antimicrobial properties | Effective against specific bacterial strains | |

| Materials Science | Thermal stability enhancement | Improved performance in high-temperature settings |

| Mechanical strength enhancement | Increased tensile strength | |

| Biological Studies | Enzyme interaction studies | Modulates enzyme activity |

| Biochemical pathway analysis | Interacts with proteins and nucleic acids |

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

- Solubility : Methoxy and ethoxy substituents (e.g., ) increase polarity compared to nitro groups, improving aqueous solubility but reducing lipophilicity.

- Biological Activity : The iodine substituent in CDD-815202 may enhance antimycobacterial efficacy through halogen bonding, suggesting that halogenation could be a viable strategy for optimizing the target compound.

HDAC-Inhibiting Benzamides

AES-350,51 (4-tert-butyl-N-(4-(hydroxycarbamoyl)phenyl)-benzamide) demonstrates potent HDAC inhibition with improved oral bioavailability compared to SAHA (vorinostat) . The hydroxycarbamoyl group in AES-350,51 is critical for zinc chelation in the HDAC active site, whereas the nitro group in the target compound may serve as a hydrogen-bond acceptor or influence redox properties. This highlights the importance of functional group selection for target specificity.

Antifungal Quinoline-Benzamide Hybrids

Quinoline derivatives such as 4-tert-butyl-N-(2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl)benzamide (compound 1, ) exhibit fungicidal activity against Candida biofilms. The quinoline moiety enhances membrane penetration, while the tert-butyl group and piperazine substituents contribute to target binding. The target compound’s nitro group could similarly modulate antifungal activity by interacting with fungal enzymes or membranes.

Physicochemical Properties

Biological Activity

4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, a nitrophenyl moiety, and a benzamide structure. The presence of the nitro group is crucial as it can undergo bioreduction, leading to reactive intermediates that may interact with cellular components. This interaction is fundamental to the compound's biological effects.

The mechanism of action for this compound involves:

- Bioreduction : The nitro group can be reduced to an amino group, which may interact with various biological molecules.

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness that warrants further investigation for potential use in treating infections.

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Studies suggest that it may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several benzamide derivatives, including this compound. The results are summarized in the table below:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus |

| Other tested derivatives | Varies | Various pathogens |

This study indicates that while the compound is less potent than ciprofloxacin, it still possesses significant antimicrobial properties worth exploring further .

Anti-inflammatory Mechanism Investigation

In another study focusing on the anti-inflammatory potential of benzamide derivatives, researchers found that this compound effectively reduced pro-inflammatory cytokine levels in vitro. The findings are detailed in the following table:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 200 | 100 |

These results suggest that the compound could serve as a basis for developing new anti-inflammatory therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.